2-[(2-Bromo-6-methylphenyl)formamido]acetamide
CAS No.:
Cat. No.: VC13678749
Molecular Formula: C10H11BrN2O2
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2-Bromo-6-methylphenyl)formamido]acetamide -](/images/structure/VC13678749.png)
Specification
Molecular Formula | C10H11BrN2O2 |
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Molecular Weight | 271.11 g/mol |
IUPAC Name | N-(2-amino-2-oxoethyl)-2-bromo-6-methylbenzamide |
Standard InChI | InChI=1S/C10H11BrN2O2/c1-6-3-2-4-7(11)9(6)10(15)13-5-8(12)14/h2-4H,5H2,1H3,(H2,12,14)(H,13,15) |
Standard InChI Key | QLHCZKRKWPSGKT-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)Br)C(=O)NCC(=O)N |
Canonical SMILES | CC1=C(C(=CC=C1)Br)C(=O)NCC(=O)N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of a benzene ring substituted with bromine (2-position) and methyl (6-position) groups. The formamido (-NHC(O)-) bridge connects the phenyl ring to the acetamide (-NHCOCH) group. Key structural features include:
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Phenyl ring: Bromine (electron-withdrawing) and methyl (electron-donating) groups create a polarized aromatic system.
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Formamido linkage: Enhances hydrogen-bonding potential.
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Acetamide terminus: Provides sites for nucleophilic substitution or hydrolysis .
Physicochemical Properties
Property | Value |
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Molecular weight | 271.11 g/mol |
Melting point | Not reported |
Solubility | Low in water; soluble in DMSO |
LogP (octanol-water) | ~3.02 (calculated) |
Hydrogen bond acceptors | 4 |
Hydrogen bond donors | 2 |
Data derived from PubChem and computational analyses .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves a two-step process:
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Formation of 2-bromo-6-methylbenzoyl chloride:
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Coupling with 2-aminoacetamide:
Reaction Scheme:
Characterization Techniques
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NMR spectroscopy: and NMR confirm substituent positions and functional groups .
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IR spectroscopy: Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) .
Biological Activity and Applications
Industrial and Research Applications
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Pharmaceutical intermediate: Used in synthesizing anti-inflammatory agents (e.g., analogues of naproxen) .
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Material science: Functionalization of polymers for enhanced thermal stability.
Hazard Statement | Precautionary Measure |
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H302: Harmful if swallowed | Avoid ingestion; use PPE |
H314: Causes skin burns | Wear gloves and eye protection |
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